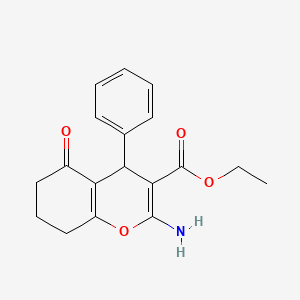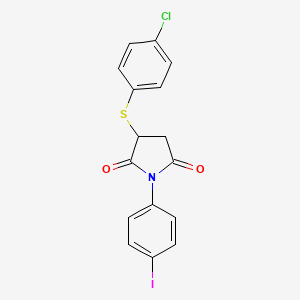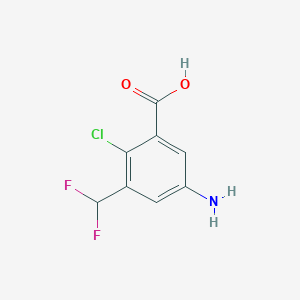![molecular formula C20H18FN5O2S B2492064 N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 923690-40-8](/img/structure/B2492064.png)
N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This chemical compound is a part of a broader category of synthetic compounds known for their diverse biological activities. Such compounds often exhibit significant properties that make them of interest in various scientific and pharmaceutical research domains.
Synthesis Analysis
- The synthesis of similar compounds typically involves multi-step processes, combining various chemical entities to form the final structure. This often involves reactions under specific conditions using reagents like acetyl chloride, aromatic aldehydes, and others (Panchal & Patel, 2011).
- Compounds in this category are often synthesized starting from intermediate structures, which are then reacted with different agents to yield the final product (Wang et al., 2010).
Molecular Structure Analysis
- The molecular structure is typically characterized using spectroscopic methods like NMR and IR spectroscopy. This helps in confirming the chemical structure and understanding the spatial arrangement of atoms (Ramalingam et al., 2019).
- The compound is likely to have a complex molecular geometry, considering its multiple rings and functional groups.
Chemical Reactions and Properties
- Such compounds can undergo various chemical reactions, including cycloaddition reactions, which are crucial in heterocyclic synthesis (Hunnur et al., 2005).
- The presence of functional groups like acetamide and thioacetamide in its structure indicates reactivity towards certain chemicals and conditions.
Scientific Research Applications
Synthesis and Structure
- Researchers have synthesized derivatives similar to N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide. These compounds have been structurally characterized using spectroscopic data and single-crystal X-ray analyses. The focus is on understanding the relationships between their structures and biological activities, such as antitumor activity (Łukasz Balewski et al., 2020).
Antimicrobial and Antifungal Activities
- Similar compounds have been synthesized and tested for their antimicrobial activities. These activities include effectiveness against various Candida species and pathogenic bacteria. The assessment involves determining the minimum inhibitory concentrations (MICs) and exploring the mechanisms of action, such as apoptotic effects on microbial cells (B. Çavușoğlu et al., 2018).
Anticancer Properties
- Compounds with structures similar to N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide have been evaluated for their potential anticancer activity. This involves in vitro screening against human tumor cell lines and studying their effects on cancer cell growth and apoptosis (Funda Tay et al., 2015).
Antibacterial and Antituberculosis Effects
- Studies have been conducted on compounds with structural similarities, assessing their antibacterial and antituberculosis activities. This includes testing against various strains of Mycobacterium tuberculosis and other bacterial species (N. Güzeldemirci et al., 2010).
Molecular Modeling and Drug Development
- Molecular modeling and in silico studies have been used to understand the interaction of such compounds with biological targets. This is crucial for drug development, particularly for identifying potential anticancer agents (Sraa Abu-Melha, 2021).
Unique Interactions in Medicinal Chemistry
- In the field of medicinal chemistry, these compounds' unique molecular interactions, such as sulfur-aromatic interactions, have been studied to develop potent inhibitors for specific biological targets, like indoleamine 2,3-dioxygenase (IDO1), a promising target in cancer immunotherapy (Yi-Hui Peng et al., 2020).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2S/c1-13(27)14-2-6-16(7-3-14)22-18(28)12-29-20-24-23-19-25(10-11-26(19)20)17-8-4-15(21)5-9-17/h2-9H,10-12H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOPBHRFCZAASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)
![2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2491984.png)


![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)
![Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491993.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B2491997.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)

![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2492003.png)